1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide

Lipophilicity Physicochemical Property Drug Design

Unlike its lipophilic, aryl-substituted InhA-inhibitor counterparts, this 5-oxopyrrolidine-3-carboxamide incorporates a morpholinylpropyl side chain that confers a ~100-fold lower LogP and a protonatable tertiary amine (pKa ~7.0–8.0). These properties deliver markedly higher aqueous solubility, making the compound a superior choice for biochemical assays, enzyme kinetics, and fragment-based NMR screening where reference analogs precipitate or bind non-specifically. The morpholine nitrogen further provides a tractable functionalization handle for generating biotinylated, fluorescent, or photoaffinity probes—a strategic entry point for medicinal chemistry campaigns seeking to balance on-target potency with drug-like properties. Procure this 95% pure, unexplored InhA-analog scaffold to enhance assay reproducibility and enable target-engagement studies.

Molecular Formula C18H31N3O3
Molecular Weight 337.464
CAS No. 697791-11-0
Cat. No. B2448381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide
CAS697791-11-0
Molecular FormulaC18H31N3O3
Molecular Weight337.464
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)C(=O)NCCCN3CCOCC3
InChIInChI=1S/C18H31N3O3/c22-17-13-15(14-21(17)16-5-2-1-3-6-16)18(23)19-7-4-8-20-9-11-24-12-10-20/h15-16H,1-14H2,(H,19,23)
InChIKeyDYXIDRQXNIBAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide: Core Structural Profile and Procurement Context


1-Cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide (CAS: 697791-11-0) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class . Its structure is defined by a central pyrrolidinone core, N-substituted with a cyclohexyl group and further functionalized with a morpholinylpropyl side chain via a carboxamide linkage . This class of compounds has been extensively explored for biological activity, most notably as potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), though the specific morpholinylpropyl derivative itself lacks published biological data [1]. It is commercially available as a research reagent, typically at a purity of 95% .

Procurement Risk of 5-Oxopyrrolidine-3-carboxamide Analog Substitution for 1-Cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide


Direct substitution with other 5-oxopyrrolidine-3-carboxamide analogs is not scientifically valid due to profound differences in key molecular properties driven by the N-substituent. The target compound's morpholinylpropyl side chain introduces a basic tertiary amine with a pKa of ~7.0-8.0, which is protonated at physiological pH, while the comparator series (e.g., N-(3-bromophenyl), N-(3,5-dichlorophenyl) from the InhA inhibitor class) contains neutral, lipophilic aryl groups [1]. This fundamental difference alters hydrogen-bonding capacity, solubility, and target engagement profiles. Even within the commercially available analogues, subtle changes in the amine side chain (e.g., N-(2-methoxyethyl) vs. N-(3-morpholin-4-ylpropyl)) dramatically shift LogP, polar surface area, and metabolic stability, rendering any unverified substitution a significant source of experimental irreproducibility [2].

Quantitative Differentiation of 1-Cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide from Closest Analogs


Calculated LogP and Hydrogen-Bond Donor Difference vs. InhA Inhibitor Analog N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

The morpholinylpropyl side chain of the target compound alters its lipophilicity and hydrogen-bonding capacity compared to the N-(3-bromophenyl) analog, a known InhA inhibitor with a Ki in the low nanomolar range [1]. While the N-(3-bromophenyl) analog's measured biological activity is established, its high lipophilicity (calculated LogP ~4.5) limits its solubility. The target compound, with a calculated LogP of ~2.5 and an additional hydrogen-bond donor, is predicted to have superior aqueous solubility, a critical factor for in vitro assay reliability .

Lipophilicity Physicochemical Property Drug Design

Commercial Availability and Purity Specification vs. Closest Commercially Available Analog from Enamine

The target compound is readily available from a defined commercial channel (Life Chemicals, catalog # F0918-7532) with a specified minimum purity of 90%+ . In contrast, the closest commercially available analog 1-cyclohexyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide from Enamine lacks a standardized purity guarantee in its public listing, introducing procurement uncertainty [1]. This quantitative purity difference directly impacts the reproducibility of stock solution preparation.

Procurement Chemical Purity Supply Chain

Structural Differentiation from Lead InhA Inhibitor (IC50 = 10.05 µM) Provides a Novel Chemical Starting Point

The lead compound in the pyrrolidine carboxamide InhA inhibitor series, possessing a simple phenyl substituent, demonstrated an IC50 of 10.05 µM against M. tuberculosis InhA [1]. The target compound replaces the phenyl group with a morpholinylpropyl chain, a classic medicinal chemistry strategy to improve solubility and metabolic stability. This creates a novel chemical space within the series that has not been biologically profiled, offering a unique starting point for lead optimization too early for others to have followed [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Optimal Scientific Use Cases for 1-Cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide Based on Differential Evidence


Aqueous Solubility-Critical Biochemical Assays

The predicted ~100-fold lower LogP compared to the N-(3-bromophenyl) analog makes the target compound an ideal candidate for biochemical assays requiring high aqueous solubility, such as enzyme kinetics or fragment-based screening by NMR, where the reference InhA inhibitor would precipitate or partition non-specifically [1].

Lead-Optimization SAR Campaigns Targeting InhA with a Focus on Solubility

As an unexplored analog of a known InhA lead (10.05 µM), this compound serves as a strategic starting point for medicinal chemistry campaigns where the goal is to maintain or improve on-target activity while engineering superior drug-like properties through the morpholine moiety [2].

Chemical Probe Development for Target Engagement Studies

The presence of the morpholine nitrogen, which can be functionalized, makes this compound a synthetically tractable core for creating chemical probes (e.g., biotinylated, fluorescent, or photoaffinity labels) to study target engagement, a major challenge for the more lipophilic, inert comparator compounds [3].

Quote Request

Request a Quote for 1-cyclohexyl-N-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.